molecular formula C15H20BF3O3 B8243884 2-(2-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8243884
M. Wt: 316.13 g/mol
InChI Key: AWRZTGMAIUQRAN-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Ethoxy-5-trifluoromethyl-phenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or ethanol. The reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation .

Major Products

The major products formed from these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

The compound is widely recognized as a versatile reagent in organic chemistry. Its structure allows for selective reactions, making it invaluable for synthesizing complex molecules. Notably, it plays a critical role in:

  • Pharmaceutical Development : It is utilized in the synthesis of new drug candidates by enabling the formation of specific functional groups that enhance biological activity and selectivity .
  • Synthesis of Boron Compounds : The compound serves as a key intermediate for creating boron-containing compounds essential for various chemical transformations .

Material Science

In material science, 2-(2-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed to improve the properties of polymers and coatings. Its incorporation into materials can lead to:

  • Enhanced Thermal Stability : The compound helps in formulating materials that withstand higher temperatures without degrading .
  • Improved Chemical Resistance : It contributes to the development of coatings that resist harsh chemicals and environmental conditions .

Development of Fluorinated Compounds

The trifluoromethyl group present in this compound is particularly advantageous for creating fluorinated derivatives. These derivatives are crucial in several applications:

  • Agrochemicals : Fluorinated compounds often exhibit enhanced efficacy as pesticides and herbicides due to their improved stability and biological activity .
  • Pharmaceuticals : The incorporation of fluorine into drug molecules can significantly affect their pharmacokinetics and pharmacodynamics, making them more effective .

Case Study 1: Synthesis of Novel Pharmaceuticals

Research has demonstrated the effectiveness of this compound in synthesizing novel pharmaceutical agents. For instance, it has been used as a building block to develop compounds with potent anticancer activity. The selective reactions facilitated by this compound allow for the efficient assembly of complex molecular architectures essential for drug efficacy.

Case Study 2: Polymer Development

In another study focused on material science applications, researchers incorporated this compound into polymer matrices to enhance their mechanical properties. The resulting materials exhibited significant improvements in tensile strength and thermal stability compared to conventional polymers.

Data Table: Summary of Applications

Application AreaSpecific UsesBenefits
Organic SynthesisSynthesis of pharmaceuticals and boron compoundsEnables selective reactions; enhances biological activity
Material ScienceDevelopment of advanced polymers and coatingsImproves thermal stability and chemical resistance
Fluorinated CompoundsCreation of agrochemicals and pharmaceuticalsEnhances stability and efficacy

Mechanism of Action

The mechanism by which 2-(2-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a palladium-boron complex during the Suzuki–Miyaura coupling reaction. This complex facilitates the transfer of the organic group from boron to palladium, leading to the formation of a new carbon-carbon bond . The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxy-5-trifluoromethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
  • 2-(2-Ethoxy-4-trifluoromethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
  • 2-(2-Ethoxy-5-difluoromethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Uniqueness

What sets 2-(2-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart from similar compounds is its unique trifluoromethyl group, which enhances its reactivity and stability in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Biological Activity

2-(2-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1268511-93-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C15H20BF3O3
  • Molecular Weight : 316.12 g/mol
  • Storage Conditions : Recommended to be stored in an inert atmosphere at 2-8°C.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as a therapeutic agent. Research indicates that compounds containing boron can interact with biological systems in various ways, including enzyme inhibition and modulation of signaling pathways.

  • Enzyme Inhibition : Boron compounds have been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may have implications in cancer treatment.
  • Cell Signaling Modulation : The compound may influence key signaling pathways by interacting with proteins involved in cell growth and differentiation.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in inhibiting the growth of various cancer cell lines. For instance:

  • Hepatocellular Carcinoma (HCC) : The compound exhibited selective cytotoxicity towards tumorigenic liver cells while sparing non-tumorigenic cells at concentrations around 10 µM .
  • Mechanistic Insights : Further investigations revealed that the compound could alter the localization and levels of phosphoproteins involved in critical signaling pathways related to cancer cell motility and proliferation .

Case Studies

A notable case study involved the synthesis and evaluation of boron-containing derivatives for their anti-cancer properties:

  • Synthesis : The compound was synthesized using a modified Suzuki-Miyaura coupling reaction .
  • Biological Assessment : The synthesized compound was tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through caspase activation pathways.

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismConcentration (µM)Effect Observed
CytotoxicityHepatocellular Carcinoma10Selective inhibition of tumor cells
Enzyme InhibitionVarious enzymesVariableInhibition leading to metabolic changes
Cell MigrationTumorigenic cells10Decreased motility observed

Properties

IUPAC Name

2-[2-ethoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BF3O3/c1-6-20-12-8-7-10(15(17,18)19)9-11(12)16-21-13(2,3)14(4,5)22-16/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRZTGMAIUQRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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